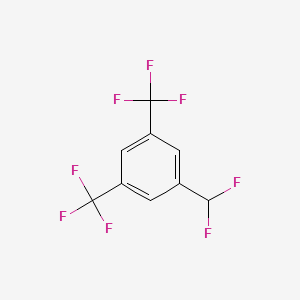

![molecular formula C7H6N2O B567968 1H-Pyrrolo[2,3-b]pyridin-2-ol CAS No. 1261802-66-7](/img/structure/B567968.png)

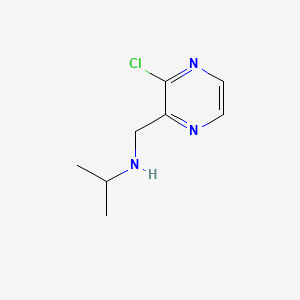

1H-Pyrrolo[2,3-b]pyridin-2-ol

カタログ番号 B567968

CAS番号:

1261802-66-7

分子量: 134.138

InChIキー: PUYPZQKEBDHBLM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

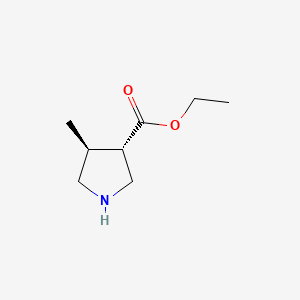

1H-Pyrrolo[2,3-b]pyridin-2-ol is a chemical compound with the empirical formula C7H6N2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives has been reported in several studies . For instance, one study described the design and synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2-ol includes a pyrrolopyridine core . The compound has a molecular weight of 134.14 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2-ol are not detailed in the search results, the compound is known to be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-b]pyridin-2-ol is a solid substance . It has a molecular weight of 134.14 g/mol and an empirical formula of C7H6N2O .科学的研究の応用

Application 1: Cancer Therapy

- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application or Experimental Procedures : A series of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .

- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .

Application 2: Inhibitor of VEGFR-2

- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) plays a significant role in blood vessel formation (angiogenesis), and its overexpression is often associated with cancer. Therefore, inhibiting VEGFR-2 can be a strategy for cancer treatment .

- Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of the inhibitors. The specific synthesis process would depend on the structure of the desired inhibitor .

- Results or Outcomes : The synthesized inhibitors can potentially block the activity of VEGFR-2, thereby inhibiting angiogenesis and potentially slowing the growth of tumors .

Application 3: Synthesis of Venetoclax

- Summary of the Application : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . Venetoclax is a potent and selective BCL-2 inhibitor that achieves potent antitumour activity while sparing platelets .

- Methods of Application or Experimental Procedures : 1H-Pyrrolo[2,3-b]pyridin-2-ol is used as a reagent in the synthesis of Venetoclax . The specific synthesis process would depend on the structure of the desired inhibitor .

- Results or Outcomes : The synthesized Venetoclax can potentially block the activity of BCL-2, thereby inhibiting the growth of tumors .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYPZQKEBDHBLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705528 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridin-2-ol | |

CAS RN |

1261802-66-7 |

Source

|

| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

R Fukuya, K Yamada - Synlett, 2022 - thieme-connect.com

A practical method for synthesizing 7-azaserotonin and 7-azamelatonin was developed by using 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol as a starting …

Number of citations: 1

www.thieme-connect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde

1315359-91-1

1,6-Dimethylindazol-3-amine

1276113-31-5

2,6-Dichloro-N-(3-fluorobenzyl)aniline

1225795-87-8

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)